3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that features a thiazole ring, a spirocyclic structure, and a dioxaspiro moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit antimicrobial activity . They are often designed to target and disrupt essential biological processes in microbial pathogens .
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interact with its targets, leading to disruption of essential biological processes, thereby inhibiting the growth of the pathogens .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways essential for the survival and proliferation of microbial pathogens .
Result of Action
The compound, similar to other thiazole derivatives, is expected to exhibit antimicrobial activity. This is evidenced by the inhibition of growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of aldehyde derivatives with 5-phenylthiazol-2-amine in the presence of a catalyst such as triethylamine acetate (TEAA) at room temperature. Triethylphosphite is then added to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiazol-2-amine: Shares the thiazole moiety and exhibits similar antimicrobial properties.
Coumarylthiazole derivatives: These compounds also contain thiazole rings and have shown antimicrobial activity.
Uniqueness
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure, which imparts specific chemical properties that enhance its stability and reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFTUNJHIKUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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